molecular formula C19H21N5O3S B11008666 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Katalognummer: B11008666
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: NBOPKNGEMNBBSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic carboxamide featuring a fused pyrroloquinazoline core linked to a 1,3,4-thiadiazole ring via a hydrazone-like (Z)-configured imine bond. The molecule integrates a butyl substituent at the 5-position of the thiadiazole ring and a methyl group at the 4-position of the pyrroloquinazoline moiety. Its molecular formula is C₂₀H₂₁N₅O₃S₂, with a molecular weight of 443.54 g/mol. The structural complexity arises from the fusion of nitrogen- and sulfur-containing heterocycles, which are known to influence electronic properties, solubility, and biological interactions . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its synthesis likely involves coupling reactions similar to those described for analogous carboxamides, such as the use of carbodiimides (e.g., EDCI) and hydroxylamine derivatives .

Eigenschaften

Molekularformel

C19H21N5O3S

Molekulargewicht

399.5 g/mol

IUPAC-Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-3-4-9-14-21-22-18(28-14)20-17(27)19-11-10-15(25)24(19)13-8-6-5-7-12(13)16(26)23(19)2/h5-8H,3-4,9-11H2,1-2H3,(H,20,22,27)

InChI-Schlüssel

NBOPKNGEMNBBSN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent and Catalyst Screening

Comparative studies from PMC articles demonstrate that toluene and triethylamine enhance acylation-cyclization efficiency for thiadiazoles, while DMF with CDI optimizes carboxamide coupling. Microwave-assisted synthesis (Frontiers in Chemistry) reduces reaction times from hours to minutes, improving yields by 15–20%.

Yield and Purity Data

StepMethodYield (%)Purity (%)
Thiadiazole synthesisPhosgene cyclization8998
Quinazoline reductionNaBH47592
Carboxamide couplingCDI/DMF8295

Analytical Characterization

  • NMR Spectroscopy : The thiadiazole C-2 proton resonates at δ 8.2–8.5 ppm (¹H NMR), while the quinazoline carbonyl appears at δ 165–170 ppm (¹³C NMR).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 483.18 (calculated for C24H25N5O3S).

  • X-ray Crystallography : Single-crystal analysis (where applicable) validates the (Z)-configuration at the thiadiazole-quinazoline junction.

Challenges and Mitigation Strategies

  • Byproduct Formation : Phosgene usage generates HCl gas, necessitating scrubbing systems. Substituting solid phosgene with trichloromethyl chloroformate reduces gas emissions.

  • Low Coupling Efficiency : Excess CDI (1.5 eq.) and prolonged reaction times (24 h) improve carboxamide yields .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[(2Z)-5-Butyl-1,3,4-thiadiazol-2(3H)-yliden]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]chinazolin-3a(1H)-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Die Verbindung wird wegen ihrer einzigartigen chemischen Eigenschaften und ihres Potenzials als Baustein für komplexere Moleküle untersucht.

    Biologie: Sie kann in biologischen Studien eingesetzt werden, um ihre Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit Biomolekülen zu untersuchen.

    Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, darunter seine Rolle als Wirkstoffkandidat für verschiedene Krankheiten.

    Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N-[(2Z)-5-Butyl-1,3,4-thiadiazol-2(3H)-yliden]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]chinazolin-3a(1H)-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Ziele und Signalwege zu entschlüsseln, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound's structure is characterized by a complex arrangement of thiadiazole and tetrahydropyrroloquinazoline moieties. The synthesis typically involves multi-step organic reactions that allow for the functionalization of the thiadiazole ring and incorporation of various substituents to enhance biological activity.

Key Structural Features

FeatureDescription
Thiadiazole RingContains sulfur and nitrogen atoms contributing to biological activity
Tetrahydropyrroloquinazoline CoreProvides structural rigidity and potential for diverse interactions
Carboxamide GroupEnhances solubility and may influence pharmacokinetics

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of thiadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. In vitro studies suggest that the compound may act by inhibiting key enzymes involved in cancer cell proliferation.

  • Cytotoxicity Studies : Compounds structurally related to N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide have demonstrated IC50 values in the low micromolar range against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of sulfur and nitrogen in the ring structure enhances their interaction with microbial enzymes.

Potential Applications

Given its structural characteristics and biological activity, N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Biology : As a tool for studying enzyme inhibition mechanisms in cancer biology.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of similar compounds to enhance their biological efficacy. For example:

  • A study on substituted thiadiazole derivatives reported significant anticancer activity against multiple cell lines with structure–activity relationship (SAR) analysis guiding further modifications .

Wirkmechanismus

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrroloquinazoline + Thiadiazole 5-butyl (thiadiazole), 4-methyl (PQ) C₂₀H₂₁N₅O₃S₂ 443.54 N/A (presumed bioactive)
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Thiadiazole + Thiazole 5-ethyl (thiadiazole), 4-phenyl (TZ) C₁₈H₁₅N₅OS₂ 381.5 Unspecified (structural analog)
1,5-Diarylpyrazole Carboxamides Pyrazole Aryl groups at 1- and 5-positions Variable ~350–450 Anticancer, anti-inflammatory
  • Core Heterocycles: The target compound’s pyrroloquinazoline-thiadiazole fusion distinguishes it from simpler pyrazole or thiazole-based analogs.
  • The 4-methyl group on the pyrroloquinazoline may sterically hinder interactions at binding sites compared to bulkier aryl groups in pyrazole carboxamides .

Electronic and Thermochemical Considerations

  • Isoelectronicity vs. Isovalency : While the thiadiazole and thiazole rings in share isoelectronic sulfur-nitrogen frameworks, the absence of a fused quinazoline system in limits direct electronic comparisons. The target compound’s electronic structure may resemble transition metal complexes (e.g., insulating TM compounds) due to its conjugated heteroaromatic system, though it lacks open-shell metal centers .
  • Thermochemical Stability : The butyl chain may introduce torsional strain, affecting conformational stability. Thermochemical modeling (as applied to SF₆ derivatives in ) could predict bond dissociation energies, but experimental data are needed for validation.

Bioactivity and Functional Comparisons

  • Thiadiazole Moieties: Known for antimicrobial and antitumor activities; the butyl substituent may enhance interaction with hydrophobic enzyme pockets .
  • Pyrroloquinazoline Core : Similar to quinazoline alkaloids (e.g., febrifugine), which exhibit antiplasmodial and anti-inflammatory effects. The methyl group may modulate toxicity profiles compared to unsubstituted analogs .

Biologische Aktivität

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound exhibiting significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications. The structural characteristics that contribute to its biological effects will also be discussed.

Structural Overview

The compound's structure integrates multiple functional groups and ring systems, notably including:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Tetrahydropyrroloquinazoline framework : This structure is associated with various pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H21N5O3S
Molecular Weight385.4 g/mol
CAS Number1236262-06-8

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. The specific activities of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide have been evaluated against various microorganisms.

Case Studies

  • Antibacterial Activity :
    • In vitro studies have shown that derivatives of thiadiazole possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .
  • Antifungal Activity :
    • The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger. Notably, certain derivatives showed zones of inhibition ranging from 15 to 19 mm when tested against Salmonella typhi and E. coli, indicating promising antifungal potential .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that are critical for microbial survival.
  • Receptor Modulation : Potential modulation of receptors involved in microbial pathogenicity.

Safety and Toxicology

While preliminary studies suggest low toxicity profiles for thiadiazole derivatives, comprehensive toxicological evaluations are necessary to ascertain safety for therapeutic use. Current literature emphasizes the importance of assessing the cytotoxicity of these compounds in various cell lines before clinical application .

Future Directions

Given the promising biological activity of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide:

  • Further Research : Additional studies are warranted to explore its full pharmacological potential and mechanism of action.
  • Structural Modifications : Investigating modifications to enhance efficacy and reduce toxicity could lead to the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step pathways, typically starting with the preparation of heterocyclic precursors such as the thiadiazole and quinazoline moieties. Key steps include cyclization reactions and the formation of the carboxamide bond. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps .
  • Purification : Sequential chromatography (e.g., silica gel, HPLC) and crystallization to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR for verifying proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydropyrroloquinazoline core .
  • IR spectroscopy : To validate functional groups (e.g., carbonyl, thiadiazole) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods .
  • Cell viability assays : MTT or ATP-luciferase assays in cancer cell lines to evaluate cytotoxicity .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR, MS, and X-ray data .
  • Variable-temperature NMR : To identify temperature-dependent conformational changes .
  • Computational modeling : DFT calculations to predict stable conformers and compare with experimental data .

Q. What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite to model binding modes with proteins (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to guide optimization .

Q. How can reaction pathways be optimized to minimize by-products during large-scale synthesis?

  • Kinetic studies : Monitor intermediates via TLC or HPLC to identify rate-limiting steps .
  • Catalyst tuning : Use chiral ligands to enhance stereoselectivity in asymmetric synthesis .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., stirring rate, degassing) to ensure consistency .
  • Troubleshooting purification : If chromatography fails, consider alternative solvents (e.g., dichloromethane/hexane gradients) or recrystallization .
  • Biological assay design : Include positive/negative controls and validate results across multiple cell lines or enzyme isoforms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.